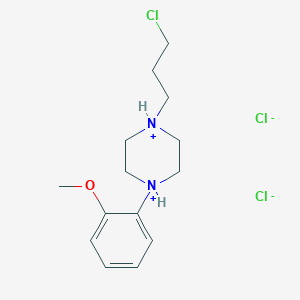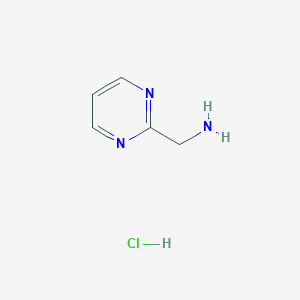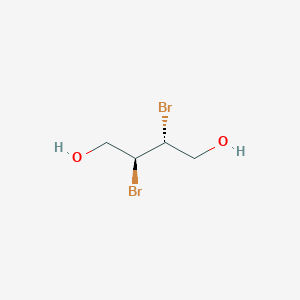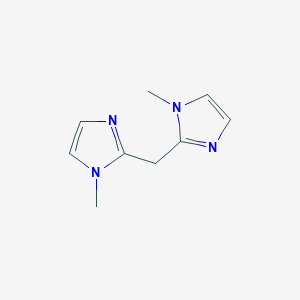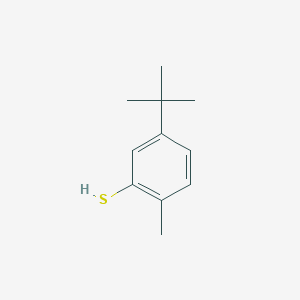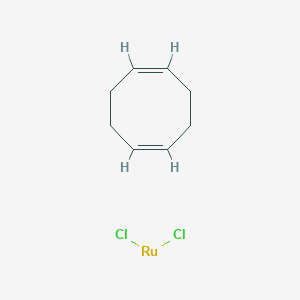
Dichloro(1,5-cyclooctadiène)ruthénium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1,5-cyclooctadiene)ruthenium(II), or DICOR, is a coordination compound of ruthenium with two chloride ligands and one cyclooctadiene ligand. It is a red-colored solid that is soluble in organic solvents. DICOR is used in various scientific research applications, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as a photosensitizer. It has many biochemical and physiological effects, both positive and negative, and has advantages and limitations for use in lab experiments.
Applications De Recherche Scientifique
Couplage déshydrogénant des alcools et des amines
Dichloro(1,5-cyclooctadiène)ruthénium(II) est utilisé avec IMes pour catalyser le couplage déshydrogénant des alcools et des amines afin de former des liaisons amides . Cette réaction est essentielle dans la synthèse de divers composés organiques.
Précurseur de catalyseur
Ce composé sert de précurseur de catalyseur au ruthénium polyvalent . En tant que précurseur, il peut être utilisé pour générer d'autres catalyseurs pour une large gamme de réactions chimiques.
Formation de liaison amide plus écologique
En combinaison avec un ligand NHC, le Dichloro(1,5-cyclooctadiène)ruthénium(II) peut catalyser une formation de liaison amide plus écologique par couplage déshydrogénant des amines et des alcools . Cette méthode est considérée comme « plus écologique » car elle réduit la quantité de déchets produits dans la réaction.
Synthèse peptidique en phase solution
Le composé est adapté à la synthèse peptidique en phase solution . La synthèse peptidique est un processus fondamental en biochimie, utilisé pour créer des peptides, qui sont de courtes chaînes d'acides aminés.
Catalyseurs de métaux de transition
Dichloro(1,5-cyclooctadiène)ruthénium(II) fait partie de la catégorie des catalyseurs de métaux de transition . Ces catalyseurs sont utilisés dans une variété de réactions chimiques, y compris celles des industries pharmaceutiques et pétrochimiques.
Principes de la chimie verte
Le composé s'aligne sur les principes de la chimie verte . Cela signifie que son utilisation et sa production sont conçues pour réduire ou éliminer l'utilisation et la génération de substances dangereuses.
Mécanisme D'action
Target of Action:
The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .
Mode of Action:
Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .
Action Environment:
Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dichloro(1,5-cyclooctadiene)ruthenium(II) plays a significant role in biochemical reactions. It is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This interaction involves the formation of a complex with the enzymes, proteins, and other biomolecules involved in the reaction .
Cellular Effects
It is known that it can influence cell function through its role in the formation of amide bonds .
Molecular Mechanism
Dichloro(1,5-cyclooctadiene)ruthenium(II) exerts its effects at the molecular level through its role as a catalyst in the formation of amide bonds . It forms a complex with the enzymes, proteins, and other biomolecules involved in the reaction, facilitating the dehydrogenative coupling of alcohols and amines .
Temporal Effects in Laboratory Settings
It is known that it is used as a catalyst in the formation of amide bonds .
Metabolic Pathways
Dichloro(1,5-cyclooctadiene)ruthenium(II) is involved in the metabolic pathway of the formation of amide bonds . It interacts with the enzymes and cofactors involved in this pathway .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) can be achieved by the reaction of Ruthenium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as Zinc or Sodium Borohydride.", "Starting Materials": [ "Ruthenium trichloride", "1,5-cyclooctadiene", "Zinc or Sodium Borohydride" ], "Reaction": [ "Add Ruthenium trichloride to a round bottom flask containing a stir bar and add a few drops of Chloroform.", "Add 1,5-cyclooctadiene to the flask and stir the mixture for 10 minutes.", "Add Zinc or Sodium Borohydride to the reaction mixture and stir for an additional 30 minutes.", "Filter the reaction mixture to remove any solid impurities and wash the solid with Chloroform.", "Concentrate the filtrate to dryness under reduced pressure and dissolve the residue in Chloroform.", "Add Hydrochloric acid to the solution to remove any excess Zinc or Sodium Borohydride.", "Add Dichloromethane to the solution and stir for 10 minutes.", "Collect the resulting solid by filtration and wash with Dichloromethane.", "Dry the solid under vacuum to obtain Dichloro(1,5-cyclooctadiene)ruthenium(II) as a yellow crystalline solid." ] } | |
Numéro CAS |
50982-12-2 |
Formule moléculaire |
C8H12Cl2Ru |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
(5Z)-cycloocta-1,5-diene;dichlororuthenium |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
Clé InChI |
DMRVBCXRFYZCPR-PGUQZTAYSA-L |
SMILES isomérique |
C1C/C=C\CCC=C1.Cl[Ru]Cl |
SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl |
SMILES canonique |
C1CC=CCCC=C1.Cl[Ru]Cl |
Pictogrammes |
Irritant |
Synonymes |
Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .
Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?
A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:
Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




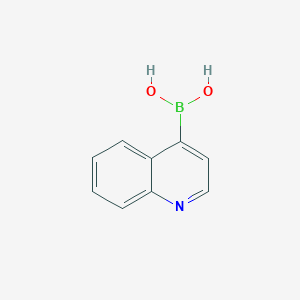

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
